Fmoc-L-3-噻吩丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

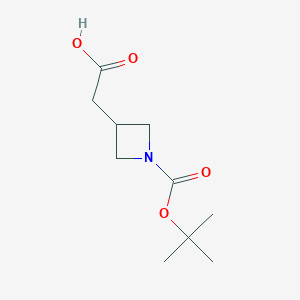

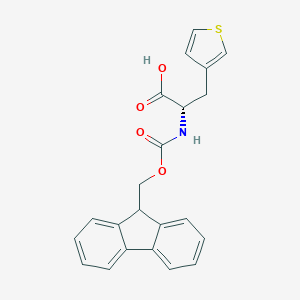

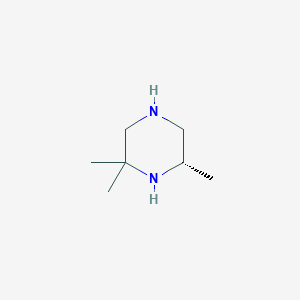

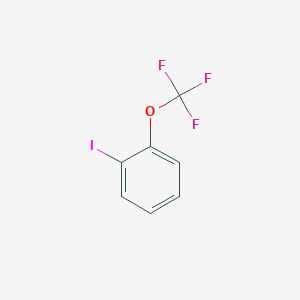

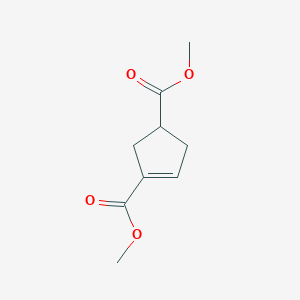

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

水凝胶构建

Fmoc-功能化的氨基酸,包括 Fmoc-L-3-噻吩丙氨酸,已被用于构建水凝胶 . 水凝胶是三维、亲水性、聚合物网络,能够吸收大量的水或生物液体。 这些材料在药物递送、组织工程和再生医学等各个领域都有广泛的应用 .

pH 控制的凝胶化

二-Fmoc-功能化的 L-赖氨酸中额外的 Fmoc 部分诱导了 pH 控制的双向凝胶化 . 这意味着凝胶化过程可以通过调节 pH 值来控制,这对凝胶剂来说非常重要 .

高热稳定性

Fmoc-功能化的氨基酸表现出高热稳定性 . 这使得它们适合在高温条件下需要稳定性的应用中使用 .

药物递送

Fmoc-功能化的氨基酸已被用作药物载体 . 它们可以包封药物并以受控方式释放药物,从而提高药物的疗效并减少药物的副作用 .

组织工程

Fmoc-功能化的氨基酸,例如 Fmoc-L-3-噻吩丙氨酸,可用于组织工程 . 例如,Fmoc-K3 水凝胶,其更坚固 (G’ = 2526 Pa),作为组织工程的潜在材料,完全支持细胞粘附、存活和复制

作用机制

Target of Action

As an alanine derivative , it may interact with proteins or enzymes that recognize or process alanine residues

Mode of Action

As an alanine derivative , it might mimic the natural amino acid alanine in biochemical interactions, potentially influencing protein structure or function. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which could play a role in its interactions with other molecules.

Result of Action

As an alanine derivative , it might influence processes involving alanine, potentially affecting protein structure or function

Action Environment

The action, efficacy, and stability of Fmoc-L-3-Thienylalanine could be influenced by various environmental factors. These might include the pH, temperature, and presence of other molecules in its environment. The compound is recommended to be stored at 2-8°C , suggesting that it might be sensitive to temperature.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZJMRHROCYGY-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)

![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)